Benzeneethan-d4-amine

Description

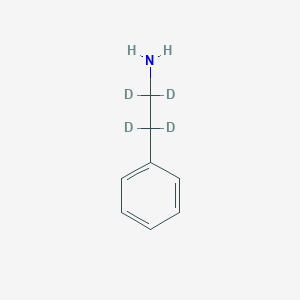

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetradeuterio-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHGXPLMPWCGHP-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC=C1)C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236527 | |

| Record name | Benzeneethan-d4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87620-08-4 | |

| Record name | Benzeneethan-d4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087620084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethan-d4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Incorporation of Benzeneethan D4 Amine

Strategies for Deuterium (B1214612) Incorporation in Benzeneethanamine Derivatives

The synthesis of deuterated amines, including Benzeneethan-d4-amine, can be achieved through various methods that allow for the precise placement of deuterium atoms. nih.govrsc.orgresearchgate.net These strategies are crucial for developing "heavy drugs" with improved pharmacokinetic profiles.

Reductive Amination Approaches for Deuterated Amine Synthesis

Reductive amination is a versatile method for forming amines from carbonyl compounds and ammonia (B1221849) or a primary or secondary amine. wikipedia.orgmasterorganicchemistry.com This process, which involves the formation of an imine or enamine intermediate followed by reduction, can be adapted to introduce deuterium atoms at specific positions. youtube.commdpi.com

Catalytic hydrogenation using deuterium gas (D2) is a direct method for introducing deuterium. google.com In this approach, a suitable precursor containing a reducible functional group is treated with D2 gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. wikipedia.orggoogle.com For the synthesis of this compound, a precursor like phenylacetonitrile (B145931) could be reduced with D2 gas over a catalyst, leading to the incorporation of four deuterium atoms at the ethylamine (B1201723) side chain. The efficiency of this method depends on the choice of catalyst and reaction conditions to ensure high levels of deuterium incorporation and prevent unwanted side reactions. acs.org

| Catalyst | Deuterium Source | Precursor | Product |

| Palladium on Carbon (Pd/C) | Deuterium Gas (D2) | Phenylacetonitrile | This compound |

| Platinum Oxide (PtO2) | Deuterium Gas (D2) | Phenylacetaldehyde (B1677652) | This compound (with deuterated ammonia) |

| Raney Nickel (Ra-Ni) | Deuterium Gas (D2) | Phenylacetonitrile | This compound |

Another strategy involves the formation of an imine from a deuterated precursor, followed by its reduction. organic-chemistry.orgrsc.org For instance, a deuterated phenylacetaldehyde could be reacted with ammonia to form a deuterated imine. Subsequent reduction of this imine with a standard reducing agent would yield this compound. This method offers control over the location of deuterium incorporation by using specifically labeled starting materials. The reduction of the imine can be achieved using various reducing agents, including sodium borohydride (B1222165) or catalytic hydrogenation. nih.gov

| Deuterated Precursor | Amine Source | Reducing Agent | Product |

| Phenyl-d5-acetaldehyde | Ammonia | Sodium Borohydride | This compound (deuterium on the ring) |

| Phenylacetaldehyde | Deuterated Ammonia | Sodium Borohydride | Benzeneethan-d-amine (deuterium on the nitrogen) |

| Deuterated Phenylacetaldehyde | Deuterated Ammonia | Catalytic Hydrogenation | This compound |

Deuterated reducing agents, such as sodium borodeuteride (NaBD4) and lithium aluminum deuteride (B1239839) (LiAlD4), are powerful tools for introducing deuterium into a molecule. chegg.comyoutube.com These reagents can reduce imines, nitriles, or amides to form deuterated amines. rushim.rumasterorganicchemistry.com For the synthesis of this compound, phenylacetonitrile can be reduced with LiAlD4 to introduce four deuterium atoms onto the ethylamine side chain. Similarly, an imine formed from phenylacetaldehyde and ammonia can be reduced with NaBD4 to yield a deuterated phenethylamine (B48288). researchgate.net The choice of deuterated reducing agent depends on the specific functional group being reduced and the desired level of deuteration. youtube.com

| Precursor | Deuterated Reducing Agent | Product |

| Phenylacetonitrile | Lithium Aluminum Deuteride (LiAlD4) | This compound |

| Phenylacetamide | Lithium Aluminum Deuteride (LiAlD4) | This compound |

| Imine of Phenylacetaldehyde | Sodium Borodeuteride (NaBD4) | Benzeneethan-d2-amine |

Nucleophilic Substitution (SN2) Reactions for Carbon-Nitrogen Bond Formation

Nucleophilic substitution reactions, specifically SN2 reactions, provide another avenue for the synthesis of deuterated amines. tminehan.commnstate.edu This method involves the displacement of a leaving group by a nucleophile. libretexts.org

In this approach, a deuterated nitrogen nucleophile, such as deuterated ammonia or a deuterated primary amine, can be reacted with a suitable alkyl halide. tminehan.comlibretexts.orgyoutube.com For the synthesis of this compound, one could envision reacting a deuterated phenethyl halide with ammonia, or conversely, reacting an undeuterated phenethyl halide with deuterated ammonia. To achieve the desired d4-labeling pattern, a phenethyl halide with deuterium atoms on the ethyl group would be reacted with ammonia. The success of this SN2 reaction depends on factors such as the nature of the leaving group, the solvent, and the reaction temperature to minimize side reactions like elimination. tminehan.com

| Deuterated Reactant | Alkyl Halide | Product |

| Deuterated Ammonia (ND3) | Phenethyl Bromide | Benzeneethan-d-amine (deuterium on nitrogen) |

| Ammonia (NH3) | Phenethyl-d4-bromide | This compound |

Gabriel Synthesis Utilizing Deuterated Phthalimides

The Gabriel synthesis is a well-established method for the preparation of primary amines from primary alkyl halides. masterorganicchemistry.comlibretexts.orgkhanacademy.orglscollege.ac.inwordpress.com The traditional route involves the N-alkylation of potassium phthalimide (B116566), followed by hydrazinolysis or acidic hydrolysis to release the primary amine. masterorganicchemistry.comlibretexts.orglscollege.ac.in

To introduce deuterium into the ethanamine moiety of benzeneethanamine, a modified Gabriel synthesis can be envisioned. This approach would necessitate the use of a deuterated phthalimide derivative. While specific examples detailing the synthesis of this compound using deuterated phthalimides are not extensively documented in readily available literature, the general principles of the Gabriel synthesis suggest its feasibility. The synthesis would proceed by reacting potassium phthalimide-d4 with 2-phenylethyl bromide. The subsequent cleavage of the resulting N-(2-phenylethyl)phthalimide-d4 would yield the desired this compound. The key challenge in this methodology lies in the initial synthesis of the deuterated phthalimide.

Azide (B81097) Synthesis Followed by Reduction (e.g., LiAlD4)

Another common route to primary amines is through the reduction of organic azides. This two-step process involves the initial conversion of an alkyl halide to an alkyl azide via nucleophilic substitution with an azide salt, followed by reduction of the azide group.

For the synthesis of this compound, this method offers a direct approach for deuterium incorporation at the α- and β-positions of the amino group. The synthesis would commence with the reaction of 2-phenylethyl bromide with sodium azide to form 2-phenylethyl azide. The subsequent reduction of the azide with a powerful deuterating agent, such as lithium aluminum deuteride (LiAlD4), would furnish this compound. LiAlD4 is a strong reducing agent capable of delivering deuteride ions to the carbon atom, thereby replacing the azide functionality with a deuterated amino group. While the general utility of LiAlD4 in reducing azides is known, specific reaction conditions and yields for the synthesis of this compound via this route require empirical optimization.

Reduction of Nitro Compounds to Deuterated Amines

The reduction of nitro compounds represents a versatile method for the synthesis of primary amines. chemrxiv.orgnih.gov A common precursor for phenethylamine and its derivatives is β-nitrostyrene, which can be readily prepared from benzaldehyde (B42025) and nitromethane. chemrxiv.orgnih.govbeilstein-journals.org The reduction of the nitro group and the carbon-carbon double bond can be achieved using various reducing agents.

To produce this compound, this reduction can be performed using a deuterium source. One potential strategy involves the catalytic hydrogenation of β-nitrostyrene using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). This would result in the addition of deuterium atoms across the double bond and the reduction of the nitro group to an amine. Alternatively, metal hydrides can be employed. For instance, the reduction of β-nitrostyrene with a combination of sodium borohydride and copper(II) chloride has been reported for the synthesis of phenethylamines, and this method could potentially be adapted by using a deuterated borohydride reagent. beilstein-journals.org A study on the synthesis of deuterated phenethylamine derivatives utilized the reduction of a nitrostyrene (B7858105) intermediate with Red-Al®, although specific details on the deuteration step were not provided. researchgate.net

Rearrangement Reactions (e.g., Hofmann, Curtius) for Deuterated Primary Amines

The Hofmann and Curtius rearrangements are classical organic reactions that convert carboxylic acid derivatives into primary amines with the loss of one carbon atom. wikipedia.orgwikipedia.orgnih.govnih.govmasterorganicchemistry.comchem-station.comtcichemicals.com These reactions proceed through an isocyanate intermediate, which is then hydrolyzed to the corresponding amine. wikipedia.orgwikipedia.orgmasterorganicchemistry.comchem-station.com

To apply these rearrangements for the synthesis of deuterated primary amines, the deuterium atoms would need to be incorporated into the starting carboxylic acid derivative. For the Hofmann rearrangement, a primary amide is treated with a halogen and a base. wikipedia.orgchem-station.com By starting with a deuterated amide, the resulting amine would retain the deuterium labels. Similarly, the Curtius rearrangement involves the thermal decomposition of an acyl azide. wikipedia.orgnih.govnih.govmasterorganicchemistry.com If a deuterated acyl azide is used, the final amine product will be deuterated. While these methods are theoretically applicable to the synthesis of this compound, specific examples and the efficiency of deuterium retention during the rearrangement would need to be experimentally verified. The key advantage of these methods is the potential for high isotopic purity, provided the deuterated starting materials are of high quality.

Radical Methods for Aliphatic Deuterated Amine Synthesis

Radical-mediated reactions have emerged as powerful tools for the functionalization of C-H bonds, including the introduction of deuterium. An organophotocatalytic method has been developed for the α-deuteration of unprotected primary amines using D2O as the deuterium source. nih.gov This approach utilizes a photoredox catalyst and a hydrogen atom transfer (HAT) catalyst to generate an α-amino radical, which is then trapped by a deuterium atom from D2O. nih.gov

This method has been successfully applied to the deuteration of phenethylamine, the non-deuterated analogue of this compound. nih.gov The reaction proceeds under mild conditions and demonstrates high levels of deuterium incorporation specifically at the α-position to the amino group. nih.gov By extension, this radical-based strategy could be adapted to introduce deuterium at other positions in the aliphatic chain, offering a versatile and site-selective approach to the synthesis of deuterated amines like this compound.

Optimization of Deuteration Efficiency and Site-Specificity for this compound

Achieving high levels of deuterium incorporation and controlling the specific positions of deuteration are critical aspects of synthesizing isotopically labeled compounds. A general and versatile method for the synthesis of selectively deuterated amines has been developed, which allows for precise control over the deuteration pattern. nih.govrsc.org This strategy involves the reaction of ynamides with a combination of triflic acid and triethylsilane, where either or both reagents can be deuterated to achieve selective α- and/or β-deuteration. nih.govrsc.org

For the synthesis of deuterated phenethylamine, this method has demonstrated excellent results. nih.govrsc.orgresearchgate.net By using deuterated triethylsilane, selective α-deuteration was achieved with 97 to >99% deuterium incorporation. nih.govrsc.org Conversely, using deuterated triflic acid resulted in selective β-deuteration with 84 to 95% deuterium incorporation. nih.govrsc.org When both deuterated reagents were used, α,β-dideuterated phenethylamine was obtained with high levels of deuterium at both positions. nih.govrsc.org

The optimization of this process involves careful selection of the deuterated reagents and control of the reaction conditions. The table below summarizes the results for the divergent and selective synthesis of deuterated phenethylamine.

| Deuterated Reagent(s) | Position of Deuteration | Deuterium Incorporation (%) | Overall Yield (%) |

| Deuterated triethylsilane | α-position | 97 to >99 | Good |

| Deuterated triflic acid | β-position | 84 to 95 | Good |

| Deuterated triethylsilane and deuterated triflic acid | α,β-positions | High | Good |

Data synthesized from a study on a general, versatile, and divergent synthesis of selectively deuterated amines. nih.govrsc.org

This methodology highlights a significant advancement in the ability to fine-tune the isotopic labeling of amines with high precision.

Advanced Synthetic Route Elucidation and Yield Enhancement for Deuterated Amines

The key to enhancing the yield in this process lies in the optimization of the reaction parameters, including the stoichiometry of the reagents and the reaction time. For instance, a screening of conditions revealed that using 2.5 equivalents of triflic acid and 5 equivalents of triethylsilane at room temperature for 18 hours provided optimal yields. rsc.org

Analytical Chemistry Applications of Benzeneethan D4 Amine

Mass Spectrometry (MS) Applications

In the field of mass spectrometry, the use of stable isotope-labeled internal standards (SIL-IS), such as Benzeneethan-d4-amine, is considered the gold standard for quantitative analysis. These standards co-elute with the target analyte and experience similar ionization effects, allowing for reliable correction of variations that can occur during sample preparation and analysis.

The fundamental principle behind using this compound as an internal standard is that it behaves nearly identically to the endogenous, non-labeled phenethylamine (B48288) during sample extraction, chromatographic separation, and ionization. However, due to its higher mass, it is readily distinguishable by the mass spectrometer. This allows for the quantification of the target analyte based on the ratio of its signal intensity to that of the known concentration of the spiked internal standard. nih.gov This ratiometric approach significantly enhances the precision and accuracy of the measurement by correcting for sample loss and signal fluctuations. lcms.cz

For accurate quantification, an analytical method must be validated to ensure its reliability. A key component of this validation is the development of a calibration curve. To construct this curve, a series of calibration standards are prepared with known concentrations of the target analyte (e.g., phenethylamine) and a constant concentration of the internal standard (this compound). The response ratio (analyte peak area / internal standard peak area) is then plotted against the analyte concentration. lcms.cz

The method is validated according to international guidelines to assess parameters such as linearity, sensitivity, precision, and accuracy. nih.govfda.gov Linearity is typically demonstrated by a high coefficient of determination (R²) for the calibration curve, indicating a direct proportional relationship between the concentration and the instrument's response over a defined range. nih.govresearchgate.net

Table 1: Illustrative Data for a Calibration Curve This table demonstrates the typical data structure for a calibration curve using an internal standard. The values are hypothetical.

| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area (this compound) | Response Ratio (Analyte/IS) |

|---|---|---|---|

| 1.0 | 5,200 | 101,000 | 0.051 |

| 5.0 | 26,100 | 102,500 | 0.255 |

| 10.0 | 51,500 | 100,800 | 0.511 |

| 50.0 | 258,000 | 101,200 | 2.55 |

| 100.0 | 519,000 | 100,500 | 5.16 |

When analyzing biological or environmental samples, co-eluting endogenous components can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. nih.gov This can lead to either ion suppression or enhancement, causing inaccurate quantification. longdom.org The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. nih.govlongdom.org

Because the deuterated standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in the same way. nih.gov Any suppression or enhancement of the signal will affect both the analyte and the internal standard to a similar degree. Consequently, the ratio of their signals remains constant, ensuring that the calculated concentration of the analyte is accurate despite the presence of interfering matrix components. nih.gov This approach is crucial for achieving reliable results in complex matrices such as plasma, urine, and food samples. nih.govchromatographyonline.commdpi.com

The development of a robust analytical method involves the optimization of numerous parameters to achieve the desired sensitivity, specificity, and throughput. researchgate.net This includes optimizing sample preparation techniques (e.g., solid-phase extraction, liquid-liquid extraction), chromatographic conditions (e.g., mobile phase composition, gradient, column type), and mass spectrometer settings. nih.govnih.gov

Design of Experiments (DoE) is a systematic approach often used to efficiently optimize these multiple variables. researchgate.net When using this compound, optimization aims to ensure baseline separation from interfering peaks while maintaining a symmetrical peak shape and co-elution with the unlabeled analyte. The goal is to develop a method that is not only accurate and precise but also rugged and reliable for routine analysis. ijpsr.com

Table 2: Key Parameters in Assay Optimization

| Parameter Category | Specific Parameters Optimized | Goal |

|---|---|---|

| Sample Preparation | Extraction solvent, pH, clean-up sorbent | Maximize analyte recovery, minimize matrix components |

| Chromatography (LC) | Column chemistry, mobile phase, flow rate, temperature | Achieve good peak shape, resolution, and co-elution of analyte and IS |

| Mass Spectrometry (MS) | Ionization source (ESI/APCI), collision energy, ion transitions | Maximize signal intensity and specificity for both analyte and IS |

In the broader fields of proteomics and metabolomics, isotopic labeling is a cornerstone for accurate quantification. nih.govlongdom.orgcore.ac.uk While this compound is primarily used as an internal standard for targeted analysis of small molecules, the principles of isotopic labeling it represents are central to large-scale quantitative studies.

Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Terminal Amine Isotopic Labeling of Substrates (TAILS) use stable isotopes to differentiate proteins and peptides from different sample populations (e.g., control vs. treated). nih.gov

SILAC: In SILAC, cells are grown in media containing "heavy" or "light" essential amino acids (e.g., ¹³C-labeled arginine). This metabolically incorporates the isotopic label into all newly synthesized proteins. When samples are mixed, the mass spectrometer can distinguish between the heavy and light forms of each peptide, and the ratio of their intensities provides accurate relative quantification. longdom.org

TAILS: TAILS is a method used to study the N-termini of proteins (the "N-terminome"), often to identify protease cleavage sites. ubc.canih.gov It involves chemically labeling all primary amines (at the N-terminus and on lysine (B10760008) residues) with isotopic reagents, such as light (¹²CH₂O) or heavy (¹³CD₂O) formaldehyde (B43269) through reductive dimethylation. nih.govwikipedia.orgresearchgate.net By comparing the ratios of heavy- to light-labeled N-terminal peptides, researchers can identify changes in protein processing and degradation. nih.gov

While this compound is not directly used as a labeling reagent in these specific proteomic workflows, its function as a deuterated standard in targeted mass spectrometry is analogous to the role of the isotopically labeled peptides in these global strategies. Both rely on creating a mass-shifted version of a molecule to serve as a reliable comparator for accurate quantification by mass spectrometry. nih.gov

Isotopic Labeling Strategies for Proteomics and Metabolomics Quantification by MS

Identification of Proteolytic Products and Protein N-termini

The identification of protein N-termini and the cleavage sites generated by proteases is fundamental to understanding protein function, regulation, and degradation. One powerful approach in the field of proteomics for this purpose is the chemical labeling of primary amines (at the N-terminus and on lysine side chains) with isotopic tags. While direct literature detailing the use of this compound for this specific application is not available, the principles of isotopic labeling of terminal amines provide a strong basis for its potential utility.

In a typical workflow, a protein sample would be divided, with one portion being labeled with a light isotopic variant of a labeling reagent and the other with a heavy (deuterated) variant, such as a derivative of this compound. The primary amine groups of the proteins and peptides react with the labeling reagent, introducing a specific mass tag. After labeling, the samples are combined and subjected to enzymatic digestion (e.g., with trypsin) to generate a complex mixture of peptides.

The subsequent analysis by mass spectrometry allows for the identification of the N-terminal peptides. These peptides will carry the isotopic label, and the mass difference between the light and heavy forms allows for their relative quantification. This methodology, broadly known as Terminal Amine Isotopic Labeling of Substrates (TAILS), enables the differentiation of the original protein N-termini from the newly generated N-termini (neo-N-termini) that result from proteolytic cleavage. By comparing the ratios of the isotopically labeled peptides, researchers can identify the specific sites of protease activity. The use of a deuterated reagent like this compound would introduce a predictable mass shift, facilitating the identification and quantification of these crucial proteolytic events and the characterization of the N-terminome.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and analysis of organic molecules. For deuterated compounds such as this compound, Deuterium (B1214612) NMR (²H or D-NMR) offers specific advantages over conventional Proton NMR (¹H NMR).

Deuterium NMR (D-NMR) for Structural Elucidation and Enrichment Determination

Deuterium NMR spectroscopy directly observes the deuterium nuclei within a molecule. While it has a similar chemical shift range to proton NMR, the resolution is generally lower. However, its utility in the context of deuterated compounds is significant. For highly deuterated molecules where the residual proton signals in ¹H NMR are weak, D-NMR provides a clear and direct method for structure verification. A strong peak in the D-NMR spectrum confirms the successful incorporation of deuterium at specific positions in the molecule. This technique is particularly informative in the solid state due to the small quadrupole moment of deuterium.

The following table illustrates the typical chemical shifts observed in D-NMR for different functional groups, which are comparable to those in ¹H NMR.

| Functional Group | Approximate Chemical Shift (ppm) |

| Alkyl (C-D) | 0.5 - 2.0 |

| Alkynyl (C≡C-D) | 2.0 - 3.0 |

| Aromatic (Ar-D) | 6.5 - 8.5 |

| Aldehydic (O=C-D) | 9.0 - 10.0 |

| Hydroxyl (O-D) | Variable (1.0 - 5.0) |

| Amine (N-D) | Variable (0.5 - 4.0) |

This is an interactive table. You can sort and filter the data.

Direct Observation and Quantitation of Labile Deuterium Positions

A significant challenge in the analysis of deuterated compounds is the potential for exchange of labile deuterium atoms (e.g., those attached to oxygen or nitrogen) with protons from the environment or residual water in the NMR solvent. D-NMR provides a direct means to observe and quantify the deuterium present at these labile positions. By running the NMR experiment in a non-deuterated or aprotic solvent, the exchange can be minimized, allowing for the direct integration of the signal corresponding to the N-D bond in this compound. This provides a more accurate assessment of the deuteration at this labile site compared to indirect methods.

Use of Non-Deuterated Solvents for Clean Spectra

A unique advantage of D-NMR is the ability to use non-deuterated (100% natural abundance) solvents. In conventional ¹H NMR, deuterated solvents are necessary to avoid large solvent signals that would obscure the signals from the analyte. In D-NMR, since only the deuterium nucleus is being observed, the proton signals from a non-deuterated solvent are transparent. This results in a clean spectrum, free from interfering solvent peaks, which can simplify spectral interpretation.

Quantitative D-NMR for Deuterium Atom Percent Determination

Under appropriate experimental conditions, D-NMR can be used for quantitative analysis to determine the deuterium atom percentage at specific sites within a molecule. By carefully setting the NMR parameters, the peak integrals in the D-NMR spectrum are relatively quantitative. This allows for the determination of the level of deuterium enrichment at each labeled position. For this compound, this would involve comparing the integration of the signals from the deuterated positions to an internal standard with a known deuterium concentration.

Verification of Deuteration Effectiveness

D-NMR serves as a primary method for verifying the effectiveness of a deuteration reaction. The presence and intensity of signals in the D-NMR spectrum provide direct evidence of the successful incorporation of deuterium. Conversely, the absence or significant reduction of corresponding signals in the ¹H NMR spectrum confirms the replacement of protons with deuterium. By comparing the ¹H and D-NMR spectra, a comprehensive picture of the extent and location of deuteration in this compound can be obtained.

The table below summarizes the expected NMR signals for this compound in both ¹H and D-NMR, assuming successful deuteration at the specified positions.

| Position | Expected Signal in ¹H NMR | Expected Signal in D-NMR |

| Aromatic Protons | Present (if not deuterated) | Present (if deuterated) |

| α-CH₂ | Absent or significantly reduced | Present |

| β-CH₂ | Absent or significantly reduced | Present |

| NH₂ | Present (as NHD or NH₂) | Present (as NHD or ND₂) |

This is an interactive table. You can sort and filter the data.

Isotopic Labeling with Deuterium for Enhanced NMR Sensitivity and Structural Biology

Isotopic labeling, particularly with deuterium (²H), is a powerful technique in analytical chemistry, significantly enhancing the utility of Nuclear Magnetic Resonance (NMR) spectroscopy for studying the structure and dynamics of complex biomolecules. The substitution of hydrogen (¹H) with deuterium in molecules like this compound provides distinct advantages for NMR analysis, primarily by simplifying complex spectra and altering nuclear spin relaxation properties.

The study of large proteins (>25 kDa) by solution NMR is often hindered by broad spectral lines and extensive signal overlap, which arise from slow molecular tumbling and a high density of proton signals. utoronto.caprotein-nmr.org.uk Uniform or selective deuteration of proteins effectively addresses these challenges. By replacing most non-exchangeable protons with deuterons, the ¹H-¹H dipolar interactions, which are a major source of relaxation and line broadening, are significantly reduced. protein-nmr.org.uknih.gov This "proton dilution" results in sharper NMR signals and improved spectral resolution. utoronto.cacambridge.org

This strategy is crucial for structural biology, where NMR is used to determine the three-dimensional structures of proteins. clearsynth.com For instance, proteins can be expressed in bacterial systems grown in D₂O-based minimal media, leading to high levels of deuterium incorporation. protein-nmr.org.uk This allows for the application of advanced NMR experiments, like triple-resonance techniques (¹H, ¹³C, ¹⁵N), which are essential for assigning resonances and determining the structure of larger proteins. utoronto.ca The introduction of deuterated compounds can also suppress intermolecular spin diffusion, which is valuable in structural analyses of protein-ligand complexes. cambridge.org

While uniform deuteration is powerful, it can lead to the loss of important proton signals needed for structural analysis. Selective and site-specific labeling strategies provide a solution by introducing deuterium at specific, targeted locations within a molecule. nih.govrsc.org This approach simplifies spectra while retaining key proton signals for analysis. cambridge.orgrsc.org

Several methods exist to achieve site-specific labeling:

Residue-Specific Labeling: This involves supplying an expression host, such as E. coli, with a specific deuterated amino acid, which is then incorporated into the protein during synthesis. nih.gov

Precursor-Based Labeling: Labeled metabolic precursors can be introduced into synthesis pathways, resulting in the labeling of specific types of amino acid residues. nih.gov

Chemical Synthesis: For smaller peptides or specific molecular fragments, chemical synthesis allows for the precise introduction of deuterium atoms at virtually any desired position. clearsynth.com

Hydrogen Isotope Exchange (HIE): This late-stage functionalization technique involves the direct exchange of hydrogen for deuterium on a fully formed molecule, often catalyzed by metals like iridium. acs.org This is particularly useful for labeling complex drug molecules where a full synthesis with deuterated precursors is not feasible. acs.org

These strategies allow researchers to focus on specific regions of interest within a protein, such as an active site or a protein-protein interface, providing detailed structural and dynamic information without the overwhelming complexity of a fully protonated spectrum. nih.govrsc.org

Chromatographic Techniques Coupled with Spectrometry

The analysis of amines like this compound often relies on powerful separation techniques such as liquid chromatography (LC) and gas chromatography (GC), typically coupled with a mass spectrometer (MS) for sensitive and selective detection. The choice between LC and GC depends on the analyte's volatility, polarity, and thermal stability.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are well-suited for the analysis of polar and non-volatile compounds, including many aromatic amines. nih.govnih.gov These methods separate compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For the analysis of aromatic amines, reversed-phase chromatography is commonly employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/methanol or water/acetonitrile mixtures). lcms.cz Method development often involves optimizing several parameters to achieve good separation and peak shape:

Mobile Phase Composition: Adjusting the ratio of organic solvent to water controls the retention time of the analytes. Adding modifiers like formic acid can improve peak shape by ensuring the amine is in its protonated form. lcms.cz

Column Chemistry: Different stationary phases (e.g., C18, Biphenyl) can offer different selectivities for aromatic compounds. nih.gov

Derivatization: To enhance detection sensitivity, especially with UV or fluorescence detectors, pre-column or post-column derivatization can be used. Reagents like 2-(9-carbazole)-ethyl-chloroformate (CEOC) react with amines to form highly fluorescent derivatives, allowing for trace-level detection. researchgate.net

Coupling LC with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity, allowing for the quantification of amines in complex matrices like biological fluids or environmental samples without the need for derivatization. nih.gov

Table 1: Example UPLC-MS/MS Parameters for Aromatic Amine Analysis

| Parameter | Condition |

| Column | ACQUITY UPLC BEH C18, 1.7 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Methanol + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection | Multiple Reaction Monitoring (MRM) |

This table presents typical starting conditions for the analysis of aromatic amines, adapted from various LC-MS methods. lcms.cz

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. ccsknowledge.com However, the direct analysis of primary amines like this compound by GC can be challenging. Their high polarity and basicity can lead to strong interactions with the stationary phase, resulting in poor peak shape (tailing) and potential adsorption losses within the column. labrulez.com

To overcome these issues, derivatization is a common and often necessary step in GC method development for amines. sigmaaldrich.com Derivatization modifies the analyte by replacing active hydrogens on the amine group with less polar, more stable functional groups. gcms.cz This process achieves several goals:

Reduces polarity and adsorptive interactions. nih.gov

Increases volatility and thermal stability. researchgate.net

Improves chromatographic peak shape and separation efficiency. gcms.cz

Enhances detector response, particularly for electron capture detectors (ECD) when using fluorinated reagents. gcms.cz

Common derivatization strategies for amines fall into three main categories:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the amine hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. gcms.czthermofisher.com Silylation is a robust method suitable for primary and secondary amines. sigmaaldrich.com

Acylation: This involves reacting the amine with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride. gcms.czresearchgate.net The resulting fluorinated derivatives are highly responsive to ECD, making this an excellent strategy for trace analysis. gcms.cz

Alkylation/Carbamate (B1207046) Formation: Reagents like alkyl chloroformates react with amines to form stable carbamate derivatives, which exhibit good chromatographic properties. researchgate.net

The choice of derivatization reagent and reaction conditions (e.g., temperature, time, catalyst) must be optimized for the specific amine and the analytical goals. sigmaaldrich.com

Table 2: Common Derivatization Reagents for GC Analysis of Amines

| Derivatization Type | Reagent | Abbreviation | Resulting Derivative | Key Features |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Versatile and widely used; increases volatility. sigmaaldrich.comthermofisher.com |

| Silylation | N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | t-Butyldimethylsilyl (TBDMS) | Forms derivatives that are more stable to hydrolysis than TMS. gcms.cz |

| Acylation | Trifluoroacetic Anhydride | TFAA | Trifluoroacetamide | Highly volatile derivatives; excellent for ECD detection. gcms.cz |

| Acylation | Pentafluorobenzoyl Chloride | PFBCl | Pentafluorobenzamide | Good for trace analysis with ECD. researchgate.net |

| Carbamate Formation | Ethyl Chloroformate | ECF | Ethyl Carbamate | Reacts with primary and secondary amines. |

Research in Biological and Metabolic Contexts of Benzeneethan D4 Amine

Metabolic Fate and Pathway Elucidation Using Deuterium (B1214612) Tracers

The use of deuterium-labeled compounds like Benzeneethan-d4-amine is a cornerstone of modern metabolic research. The heavier isotope allows for clear differentiation from the endogenous, non-deuterated (or "light") compound, enabling precise tracking and quantification.

Pharmacokinetic studies benefit significantly from deuterium labeling. The primary advantage lies in the "kinetic isotope effect," where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic processes that involve the cleavage of this bond.

Phenethylamine (B48288) is known for its very rapid metabolism and a short biological half-life, estimated to be between 5 to 10 minutes nih.gov. However, when deuterium is substituted for hydrogen on the side chain, as in this compound, its metabolism by monoamine oxidase (MAO) is significantly slowed nih.govnih.gov. This leads to a notable change in its pharmacokinetic profile. Studies have shown that this deuteration enhances the penetration and persistence of the molecule in the brain nih.gov. The slower rate of metabolism directly translates to a longer duration of action and altered distribution characteristics compared to the non-deuterated parent compound. This potentiation of the amine's effects is directly linked to its longer persistence in the brain due to this kinetic isotope effect nih.gov.

Table 1: Comparative Pharmacokinetic Profile

| Parameter | Phenethylamine (Non-deuterated) | This compound | Rationale for Difference |

|---|---|---|---|

| Metabolism Rate | Very Rapid | Significantly Slower | Kinetic Isotope Effect; C-D bond is stronger than C-H bond, slowing enzymatic cleavage by MAO nih.govnih.gov. |

| Biological Half-life | ~5-10 minutes nih.gov | Extended | Reduced rate of metabolic clearance nih.govnih.gov. |

| Brain Penetration | Rapid but transient | Enhanced and more persistent | Slower breakdown allows for greater accumulation and retention in the central nervous system nih.gov. |

| Excretion | Rapid | Slower | A direct consequence of the reduced rate of metabolism. |

The primary metabolite of phenethylamine is phenylacetic acid, formed via oxidative deamination by monoamine oxidase (MAO) to phenylacetaldehyde (B1677652), which is then rapidly oxidized by aldehyde dehydrogenase nih.gov. When this compound is administered, it is expected to follow the same metabolic pathway, producing deuterated versions of these metabolites.

The use of mass spectrometry allows researchers to easily distinguish the deuterated metabolites from their endogenous, non-deuterated counterparts. The mass difference serves as a unique signature, enabling precise quantification of the metabolites derived exclusively from the administered deuterated drug. This eliminates the background "noise" from the body's natural production of phenethylamine and its metabolites.

Table 2: Parent Compound and Expected Primary Metabolite

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Role in Metabolism |

|---|---|---|---|

| This compound | C₈H₇D₄N | 125.21 | Parent Compound |

| Phenyl-d3-acetic acid | C₈H₅D₃O₂ | 139.17 | Expected Primary Metabolite |

Deuterium labeling is instrumental in elucidating metabolic pathways and quantifying the rates of these processes. The principal pathway for phenethylamine metabolism is oxidative deamination, catalyzed primarily by monoamine oxidase-B (MAO-B) nih.govnih.gov.

The investigation into this compound confirms this pathway and provides insight into its kinetics. The substitution of deuterium on the alpha and beta carbons of the ethylamine (B1201723) side chain makes the molecule a poorer substrate for MAO nih.gov. This is a classic example of the kinetic isotope effect, where the rate of the enzymatic reaction is decreased due to the isotopic substitution at a position involved in the rate-determining step. By comparing the rate of metabolite formation from this compound to that of unlabeled phenethylamine, researchers can precisely quantify the impact of this effect and the degree to which MAO-B is responsible for its clearance.

The key enzymatic transformation for this compound involves the enzyme monoamine oxidase (MAO). Research demonstrates that tetra-deuterated phenethylamine is a poorer substrate for MAO than the standard protonated version nih.gov. This reduced enzymatic activity is not due to a change in the metabolic pathway itself, but rather a change in the rate of the transformation. The enzyme's active site still recognizes the deuterated substrate, but the process of cleaving the C-D bond is energetically more demanding and therefore slower. This principle is a key strategy in medicinal chemistry, where selective deuteration is used to improve the metabolic stability of certain drugs rsc.org.

Biomarker Discovery and Biomonitoring Studies

The unique mass signature of deuterated compounds makes them excellent tools for biomarker discovery and for use as internal standards in biomonitoring studies.

The detection and quantification of this compound and its deuterated metabolites in biological matrices like urine and plasma are typically achieved using hyphenated analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) nih.govnih.gov.

In these methods, the sample is first processed to extract the analytes of interest. The extract is then introduced into the chromatograph, which separates the different compounds. The mass spectrometer then detects the compounds as they elute, distinguishing them based on their mass-to-charge ratio. The presence of deuterium in this compound gives it a distinct mass that is easily resolved from the endogenous, non-deuterated phenethylamine. This allows for highly sensitive and specific quantification, free from interference from the body's own analytes. Such methods have been shown to be simple, precise, and accurate for analyzing large numbers of plasma samples nih.gov.

Table 3: Analytical Method for Quantification in Biological Samples

| Parameter | Description |

|---|---|

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) nih.gov. |

| Sample Types | Plasma, Serum, Urine. |

| Key Advantage | High specificity and sensitivity; ability to differentiate the deuterated analyte from its endogenous counterpart. |

| Quantification Principle | Based on the unique mass-to-charge ratio of the deuterated compound and its fragments. |

| Internal Standard | A different stable isotope-labeled analog (e.g., d5-amphetamine) can be used for precise quantification nih.gov. |

Correlation with Exposure and Health Effects

Research into the biological and metabolic contexts of this compound has revealed distinct correlations between exposure to this deuterated compound and specific health-related effects, primarily observed in animal models. The substitution of hydrogen with deuterium atoms in the ethanamine side chain significantly alters its metabolic fate and, consequently, its physiological impact.

Studies have demonstrated that the deuteration of phenethylamine (the non-deuterated analog of this compound) enhances its effects on spontaneous motor activity. nih.gov In comparative studies using rats, the administration of alpha, alpha, beta, beta-tetradeutero-beta-phenylethylamine led to a significant increase in the intensity and duration of certain behaviors compared to its non-deuterated counterpart. nih.gov These behavioral changes are indicative of central nervous system stimulation.

The primary mechanism underlying this potentiation is attributed to the kinetic isotope effect. nih.gov this compound is a poorer substrate for monoamine oxidase (MAO), the enzyme responsible for the metabolic breakdown of phenethylamine. nih.gov This reduced affinity for MAO leads to a longer persistence of this compound in the brain, thereby prolonging and intensifying its physiological effects. nih.gov

Detailed research findings from animal studies have identified several specific behavioral components that are augmented following exposure to deuterated phenethylamine.

Research Findings on Behavioral Effects in Animal Models

| Behavioral Component | Effect of Deuterium Substitution | Observed Manifestation |

|---|---|---|

| Sniffing | Significantly Increased | More frequent and intense olfactory exploration. |

| Headweaving | Significantly Increased | Pronounced side-to-side head movements. |

| Splayed Hindlimbs | Significantly Increased | Abnormal posture with hindlimbs spread apart. |

| Hyperreactivity | Significantly Increased | Exaggerated startle responses and general over-responsiveness to stimuli. |

| Conditioned Taste Aversion | No Effect | Deuteration did not alter the ability of the compound to induce a conditioned taste aversion. nih.gov |

These findings underscore the significant impact of isotopic substitution on the biological activity of phenethylamine. The enhanced behavioral effects of this compound are directly correlated with its altered metabolic stability, highlighting the importance of considering isotopic composition in toxicological and pharmacological assessments.

Advanced Computational and Theoretical Approaches for Benzeneethan D4 Amine Systems

Quantum Chemical Calculations for Prediction and Interpretation of Isotope Effects

Quantum chemical calculations are fundamental to understanding and quantifying the kinetic isotope effects (KIEs) that arise from isotopic substitution. The KIE is a direct consequence of quantum mechanical principles, primarily the difference in zero-point vibrational energy (ZPE) between C-H and C-D bonds. nih.govgoogle.com The C-D bond has a lower ZPE than a C-H bond, meaning more energy is required to reach the transition state for a reaction involving C-D bond cleavage, thus slowing the reaction rate. google.com

Various computational methods are employed to predict the magnitude of these effects:

Density Functional Theory (DFT): DFT methods are widely used to calculate the geometries and vibrational frequencies of reactants and transition states. rsc.orgmdpi.com These frequencies are then used to compute the ZPE and predict KIEs. DFT provides a good balance between computational cost and accuracy for many systems.

Ab initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer greater accuracy but are more computationally intensive. They are often used to benchmark results from less demanding methods. nih.gov

Semiclassical and Quantum Instanton Theory: For reactions where quantum tunneling is significant (i.e., the particle can pass through the activation barrier rather than over it), more advanced methods are required. nih.govresearchgate.net Semiclassical instanton theory and quantum instanton theory can compute KIEs by accounting for both ZPE quantization and tunneling, providing a more complete picture of the reaction dynamics. nih.gov

In the context of Benzeneethan-d4-amine, these calculations are crucial for interpreting its altered metabolism. Phenylethylamine is primarily metabolized by monoamine oxidase (MAO), a reaction that involves the cleavage of a C-H bond adjacent to the amine group. nih.govwikipedia.org By deuterating these positions, a significant primary KIE is introduced, slowing this metabolic process. Quantum chemical calculations can model the reaction's transition state within the MAO active site and predict the KIE, offering a theoretical basis for the observed extended half-life of the deuterated compound. nih.gov

Table 1: Computational Methods for Predicting Kinetic Isotope Effects (KIE)

| Computational Method | Primary Application | Key Outputs | Considerations |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of ground and transition state geometries and vibrational frequencies. | Zero-Point Energy (ZPE), Reaction Barriers, Predicted KIEs. | Good balance of accuracy and computational cost; choice of functional is critical. |

| Ab initio (MP2, CCSD(T)) | High-accuracy benchmark calculations for smaller systems or active sites. | Highly accurate energies and vibrational frequencies. | Computationally expensive, often limited to smaller models of the system. |

| Quantum Instanton (QI) / Semiclassical Instanton (SCI) | Reactions where quantum tunneling is a dominant factor, especially for hydrogen/deuterium (B1214612) transfer. | Rate constants and KIEs that include tunneling effects. | More complex and computationally demanding than standard TST-based methods. nih.gov |

| Combined QM/MM | Enzymatic reactions where the active site is treated with quantum mechanics and the surrounding protein with molecular mechanics. nih.gov | KIEs within a biological environment, accounting for enzyme-substrate interactions. nih.gov | Accuracy depends on the QM level of theory and the QM/MM partitioning scheme. rsc.org |

Molecular Dynamics Simulations of Deuterated Chemical and Biological Systems

While quantum chemical calculations focus on the electronic structure and energetics of a reaction, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules based on a force field, which is a set of parameters describing the potential energy of the system. nottingham.ac.uk For deuterated compounds like this compound, MD simulations can reveal how isotopic substitution affects physical properties and interactions within a complex biological environment. alfa-chemistry.com

Key applications of MD simulations in this context include:

Protein-Ligand Interactions: MD simulations can model this compound binding to its biological targets, such as receptors or enzymes like MAO. springernature.com While the electronic differences are subtle, deuterium substitution can lead to minor changes in bond lengths and vibrational amplitudes, which may slightly alter van der Waals interactions and hydrogen bonding dynamics within the binding pocket. wikipedia.org

Conformational Dynamics: Simulations can track the conformational changes of both the ligand and the protein upon binding. acs.org They can reveal whether the deuterated compound stabilizes a particular protein conformation differently than its non-deuterated counterpart, which can influence biological activity. acs.org

Solvent Effects: The interaction of a drug with surrounding water molecules is critical for its behavior. MD simulations can explore how deuteration affects the solvation shell and the dynamics of water molecules around the drug, particularly when heavy water (D₂O) is used as the solvent in comparative studies. nih.gov

To accurately capture the effects of deuteration, standard force fields may need to be modified, as they are typically parameterized for non-deuterated molecules. alfa-chemistry.com These simulations can help bridge the gap between the quantum mechanical KIE and the macroscopic pharmacokinetic observations by providing a detailed, atomistic view of how the deuterated molecule behaves in a dynamic biological system. nih.gov

Table 2: Key Aspects of MD Simulations for Deuterated Protein-Ligand Systems

| Simulation Aspect | Information Gained | Relevance to this compound |

|---|---|---|

| Binding Pose Analysis | Determines the stable orientation and conformation of the ligand in the protein's active site. | Confirms if deuteration alters the binding mode to its target (e.g., MAO-B). |

| Interaction Energy Calculation | Quantifies the strength of interactions (e.g., hydrogen bonds, van der Waals) between the ligand and protein residues. | Assesses if subtle changes in bond properties due to deuteration affect binding affinity. |

| Root Mean Square Fluctuation (RMSF) | Measures the flexibility of different parts of the protein and ligand over time. | Reveals changes in the dynamics of the enzyme or receptor upon binding the deuterated compound. |

| Hydrogen/Deuterium Exchange (HDX) Simulation | Models the exchange rate of protein amide hydrogens with solvent deuterium, providing insight into conformational dynamics and ligand binding. nih.gov | Can be used alongside HDX-MS experiments to map the allosteric effects of this compound binding. acs.org |

Computational Modeling of Reaction Mechanisms Involving Deuterated Intermediates

The most powerful and widely used method for this purpose is the combined Quantum Mechanics/Molecular Mechanics (QM/MM) approach. nih.govnih.gov In a QM/MM simulation, the part of the system where bond-breaking and bond-forming events occur (the substrate's deuterated carbons and the enzyme's flavin cofactor) is treated with a high level of quantum mechanical theory. nih.gov The rest of the system, including the bulk of the protein and the surrounding solvent, is treated with computationally less expensive molecular mechanics. semanticscholar.org

This hybrid approach allows for:

Mapping the Reaction Pathway: QM/MM calculations can trace the minimum energy path from reactants (enzyme-substrate complex) to products, identifying the structure and energy of the transition state and any reaction intermediates. acs.org

Calculating Activation Energies: By determining the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be calculated. Comparing the barriers for the deuterated and non-deuterated substrate allows for a direct theoretical prediction of the KIE. acs.org

Analyzing Enzyme-Substrate Interactions: The model can reveal how specific amino acid residues in the active site contribute to catalysis by stabilizing the transition state. This helps explain the enzyme's role in the reaction beyond simply bringing reactants together. acs.org

By modeling the formation of deuterated intermediates, such as the initial radical species formed after hydrogen/deuterium abstraction by the FAD cofactor in MAO, these simulations can provide a step-by-step understanding of how isotopic substitution slows down metabolism, leading to the desired therapeutic effect of increased drug exposure. acs.org

Future Directions and Emerging Research Areas Pertaining to Benzeneethan D4 Amine

Development of Novel Deuterium (B1214612) Labeling Strategies and Reagents

The synthesis of deuterated amines has traditionally relied on methods such as the reduction of nitriles or amides with reagents like lithium aluminum deuteride (B1239839) (LiAlD4) or the alkylation of amines with deuterated alkyl halides nih.gov. However, these classical approaches often face limitations in terms of efficiency, substrate scope, and functional group tolerance nih.gov. Consequently, significant research is focused on developing more versatile, general, and user-friendly strategies for the selective incorporation of deuterium.

Emerging methods are moving away from stoichiometric deuterating agents toward catalytic processes and the use of readily available deuterium sources like deuterium oxide (D₂O). One innovative approach involves a domino keteniminium/iminium activation sequence using ynamides, which, when treated with triflic acid and a deuterated silane, can produce amines with high levels of deuterium incorporation at the α and/or β positions nih.gov. Another novel strategy is the single-electron-transfer reductive deuteration of ketoximes and aldoximes using samarium(II) iodide (SmI₂) as the electron donor and D₂O as the deuterium source, which yields α-deuterated primary amines with excellent deuterium incorporation (>95%) and broad functional group tolerance acs.org.

Researchers are also developing new reagents and catalytic systems to achieve regioselective deuteration. For instance, the combination of a Lewis acid like B(C₆F₅)₃ and a Brønsted basic N-alkylamine can catalyze the deuteration of β-amino C-H bonds using acetone-d₆ as the deuterium source nih.gov. This cooperative acid/base system facilitates the formation of an enamine intermediate, which is then deuterated nih.gov. Such methods are highly sought after as the selective introduction of deuterium near a nitrogen atom can enhance the metabolic stability of drug candidates nih.gov.

| Strategy/Reagent | Description | Deuterium Source | Key Features |

| Ynamide Activation | A metal-free, domino reaction involving keteniminium/iminium activation of readily available ynamides. | Deuterated Triethylsilane | Versatile, general, user-friendly, high deuterium incorporation nih.gov. |

| Reductive Deuteration of Oximes | A single-electron-transfer reduction of ketoximes and aldoximes. | D₂O | Excellent chemoselectivity, >95% deuterium incorporation, tolerant of various functional groups acs.org. |

| Cooperative Acid/Base Catalysis | Utilizes a Lewis acid (e.g., B(C₆F₅)₃) and a Brønsted base (N-alkylamine) to promote enamine formation and subsequent deuteration. | Acetone-d₆ | Regioselective deuteration of β-amino C(sp³)-H bonds nih.gov. |

| Pd/C-Al System | A heterogeneous catalysis method where D₂ gas is generated in situ from the reaction of aluminum powder and D₂O. | D₂O | Environmentally benign, high efficiency, simple and safe procedure mdpi.com. |

Integration of Multi-Omics Data with Deuterium Labeling for Systems-Level Understanding

The integration of data from various "omics" platforms—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to understanding complex biological systems. Stable isotope-labeled compounds like Benzeneethan-d4-amine are crucial tools in this integrative analysis, particularly in quantitative metabolomics and proteomics acanthusresearch.comszabo-scandic.comresearchgate.net. By serving as ideal internal standards for mass spectrometry-based analyses, they enable accurate and precise quantification of their unlabeled counterparts in biological samples acanthusresearch.comszabo-scandic.comhilarispublisher.com.

Metabolic labeling with deuterium oxide (D₂O) is a cost-effective and simple method to introduce deuterium into a wide range of biomolecules through biosynthesis researchgate.net. This approach, sometimes termed "Deuteromics," allows for the simultaneous investigation of multiple metabolic pathways from a single tracer administration metsol.com. The resulting data on metabolic flux and turnover rates of proteins, lipids, and other metabolites can then be integrated with transcriptomic and proteomic data to build a more comprehensive picture of cellular regulation metsol.comnih.gov.

Computational pipelines are being developed to facilitate this multi-omics integration. These tools use constraint-based models to predict how changes in gene expression (transcriptomics) translate into differences in metabolic fluxes, which can be validated and refined using data from deuterium labeling experiments (metabolomics) nih.gov. This systems-level approach allows researchers to connect genetic information to metabolic function and ultimately to phenotype, providing deeper insights into disease mechanisms and drug action nih.govmdpi.com. The use of deuterated standards is critical for ensuring the quality and accuracy of the metabolomics data that underpins these complex models researchgate.net.

Exploration of New Catalytic Systems for Deuterated Amine Synthesis

The development of efficient and selective catalysts is a cornerstone of modern synthetic chemistry, and the synthesis of deuterated amines is no exception. Research is actively pursuing novel catalytic systems that can overcome the limitations of traditional methods, offering improved regioselectivity, cost-effectiveness, and environmental sustainability researchgate.net. These new catalysts are crucial for streamlining the synthesis of compounds like this compound.

A significant area of exploration is the use of non-precious metal catalysts. For example, atomically dispersed iron-phosphorus (Fe-P) pair sites on a carbon support have been shown to be highly effective for the deuteration of arenes and heteroarenes using D₂O as the deuterium source researchgate.net. These single-atom catalysts exhibit superior efficiency and regioselectivity compared to traditional nanoparticle catalysts researchgate.net. Another approach utilizes a simple platinum on carbon (Pt/C) catalyst for the perdeuteration of acetyl-protected alkyl amines, which can then be deprotected or reduced to yield primary, secondary, or tertiary deuterated amines osti.gov.

Homogeneous catalysis also continues to evolve. Ruthenium-based systems, such as the Shvo catalyst, have been effectively used for the α,β-deuteration of bioactive amines nih.govosti.gov. Palladium catalysts, well-known for hydrogenation, are also effective for H-D exchange reactions, with systems like Pd/C combined with aluminum powder and D₂O providing an environmentally friendly route for selective deuteration mdpi.comnih.gov. Furthermore, iridium-catalyzed C-H activation and hydrogen isotope exchange represent another promising frontier for the late-stage introduction of deuterium into complex molecules acs.org.

| Catalyst System | Catalyst Type | Deuterium Source | Key Features & Applications |

| Fe-P Single-Atom Catalyst | Heterogeneous (Iron-based) | D₂O | High efficiency and regioselectivity for deuteration of anilines and heterocycles researchgate.net. |

| Pt/C | Heterogeneous (Platinum-based) | D₂O | Perdeuteration of acetyl amides, providing access to perdeuterated primary, secondary, and tertiary amines osti.gov. |

| Ru-based Shvo Catalyst | Homogeneous (Ruthenium-based) | Isopropanol-d₈, D₂ | Effective for α- and β-amino C-H deuteration of drug molecules nih.gov. |

| Pd/C-Al | Heterogeneous (Palladium-based) | D₂O (in situ D₂ generation) | Environmentally benign, regioselective H-D exchange at benzylic sites mdpi.comnih.gov. |

| B(C₆F₅)₃ / N-alkylamine | Cooperative Acid/Base | Acetone-d₆ | Metal-free system for regioselective β-amino C-H deuteration nih.gov. |

| Iridium Complexes | Homogeneous (Iridium-based) | D₂ gas, D₂O | C-H activation for direct hydrogen isotope exchange, often light-assisted osti.govacs.org. |

Expanding the Scope of Kinetic Isotope Effect Applications in Diverse Chemical Reactions

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes wikipedia.org. The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. Consequently, reactions involving the cleavage of a C-H bond are typically 6-10 times faster than the equivalent reaction involving a C-D bond wikipedia.org. This primary deuterium KIE is a powerful tool for elucidating reaction mechanisms, particularly for determining whether C-H bond cleavage is the rate-limiting step nih.gov.

The application of KIE using compounds like this compound is expanding beyond fundamental mechanistic studies into drug development and the study of complex enzyme systems. In pharmaceutical research, deliberately replacing hydrogen with deuterium at a site of metabolic attack can slow down the enzymatic breakdown of a drug mdpi.com. For instance, tetra-deuterated β-phenylethylamine was found to be a poorer substrate for monoamine oxidase, leading to its longer persistence in the brain and enhanced behavioral effects nih.gov. This strategy can be used to improve the pharmacokinetic profile of a drug.

Another emerging application is the use of KIE to unravel complex enzymatic pathways. For enzymes like cytochrome P450s, which metabolize a vast number of substrates, KIE studies help determine the extent to which hydrogen abstraction is rate-limiting nih.gov. Deuteration at one position on a molecule can slow down metabolism at that site, potentially leading to increased metabolism at a different site, a phenomenon known as "metabolic switching" nih.gov. KIEs are also instrumental in studying the mechanisms of other enzymes, such as amine oxidases, by helping to assign pKa values to active site residues and detailing the catalytic steps of substrate oxidation nih.goviaea.org. These detailed mechanistic insights are invaluable for the rational design of enzyme inhibitors and novel biocatalysts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.